2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-(2-methylsulfanylthieno[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-9(14-3-5-15-6-4-14)8-2-7-17-10(8)13-11/h2,7H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUSAENTFBPWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C=CSC2=N1)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206540 | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-87-0 | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383146-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylthio)-4-(4-morpholinyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophene derivatives with formamide and subsequent cyclization to form the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and substitution reactions efficiently. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the thieno moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thieno[2,3-d]pyrimidine derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Morpholino vs. Amino Groups: The morpholino substituent (in the target compound) enhances solubility and bioavailability compared to amino-substituted analogues (e.g., CAS 588-36-3) due to its electron-rich oxygen atoms and rigid six-membered ring .
- Methylsulfanyl vs. Chloro : The methylsulfanyl group at position 2 provides steric and electronic stability compared to chloro substituents, which are more reactive in cross-coupling reactions but prone to hydrolysis .
Biological Activity
2-(Methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine is a heterocyclic compound that has gained attention due to its unique structure and potential biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features a thieno[2,3-d]pyrimidine core with a methylsulfanyl group and a morpholine ring. Its structural uniqueness contributes to its diverse biological activities, particularly as an anticancer agent. The compound is characterized by its ability to inhibit various cancer-related proteins and signaling pathways.
Targets of Action :
The primary targets include:
- Tyrosine Kinase
- Extracellular Regulated Protein Kinases (ERK)
- Phosphatidylinositol-3 Kinase (PI3K)
- Mammalian Target of Rapamycin (mTOR)
- Cyclin-dependent Kinases (CDK)
- Dihydrofolate Reductase
Mode of Action :
The compound binds to the active sites of these proteins, inhibiting their functions and disrupting critical signaling pathways involved in cell growth and survival. This inhibition leads to:
- Suppression of tumor growth
- Induction of apoptosis in cancer cells
Biological Activity
Research indicates that this compound exhibits significant anticancer properties. Below are some key findings:
Case Studies
-
U87MG Glioblastoma Study :
- The compound demonstrated potent cytotoxic effects against U87MG cells, with an IC50 value indicating effective inhibition of cell proliferation. It was shown to induce apoptosis and arrest the cell cycle at the S phase, highlighting its potential as a therapeutic agent for glioblastoma treatment.
-
Lymphoma Cell Line Study :
- In SU-DHL-4 cells, the compound reduced c-Myc levels, a critical oncogenic driver, leading to significant antiproliferative effects. This suggests that targeting c-Myc can be a viable strategy for developing new cancer therapies.
Pharmacokinetics
The lipophilic nature of this compound allows it to easily penetrate cellular membranes, facilitating its action within target cells. Preliminary studies suggest favorable pharmacokinetic properties that could support its development as a drug candidate.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thieno[2,3-d]pyrimidine derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-(Methylsulfanyl)pyrido[2,3-d]pyrimidine | Anticancer | Similar structure but different activity profile |
| 4-Morpholinothieno[2,3-d]pyrimidine | Antitumor | Lacks methylsulfanyl group |
| 2-(Methylsulfanyl)-4-aminothieno[2,3-d]pyrimidine | Antimicrobial | Different substituent affects activity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(methylsulfanyl)-4-morpholinothieno[2,3-d]pyrimidine to improve yield and purity?
- Methodological Answer : Utilize a combination of statistical design of experiments (DoE) and computational reaction path searches to identify optimal reaction conditions. For example, employ quantum chemical calculations to predict intermediates and transition states, narrowing down solvent/base combinations (e.g., ethanol with potassium carbonate) . Validate predictions with small-scale parallel syntheses (e.g., aza-Wittig reactions followed by nucleophilic substitutions) and analyze outcomes via HPLC to refine stoichiometry .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Prioritize X-ray crystallography to resolve the core thieno[2,3-d]pyrimidine scaffold and confirm substituent positions (e.g., methylsulfanyl vs. morpholino groups) . Complement with NMR (¹H/¹³C) to verify dynamic molecular features (e.g., conformational flexibility of the morpholine ring) and HRMS for precise mass validation .
Q. Why is the thieno[2,3-d]pyrimidine scaffold significant in medicinal chemistry research?
- Methodological Answer : This scaffold offers a rigid planar structure with dual hydrogen-bonding capacity , enabling interactions with ATP-binding pockets in kinases. Its modular synthesis allows systematic exploration of substituents at the 2- and 4-positions to modulate bioactivity (e.g., kinase inhibition or allosteric modulation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methylsulfanyl with arylthio groups or varying morpholine with piperazine derivatives). Use parallel synthetic workflows (e.g., solution-phase libraries) and evaluate against target proteins (e.g., CDK9) via kinase inhibition assays and molecular docking . Cross-reference with crystallographic data to correlate steric/electronic effects with activity trends .
Q. What computational strategies are effective for predicting reaction pathways and reducing experimental trial-and-error?
- Methodological Answer : Implement density functional theory (DFT) to model reaction mechanisms (e.g., cyclocondensation steps) and identify rate-limiting barriers . Combine with machine learning to analyze historical reaction datasets, prioritizing conditions with high predicted success rates (e.g., solvent polarity, temperature ranges) .
Q. How should researchers address contradictions in biological data (e.g., variable IC₅₀ values across assays)?
- Methodological Answer : Conduct orthogonal validation using multiple assay formats (e.g., fluorescence polarization vs. radiometric kinase assays). Control for variables such as buffer composition (e.g., ATP concentration) and cellular permeability (e.g., PAMPA assay). Cross-validate with in silico ADMET predictions to rule out artifactual results .
Q. What in vivo models are appropriate for preclinical evaluation of this compound?
- Methodological Answer : Use patient-derived xenografts (PDX) or transgenic murine models for diseases linked to kinase dysregulation (e.g., pancreatic cancer). Optimize pharmacokinetics via physiologically based pharmacokinetic (PBPK) modeling , adjusting formulations (e.g., PEGylated nanoparticles) to enhance bioavailability .
Critical Notes
- Prioritize reproducibility by documenting reaction parameters (e.g., anhydrous conditions, inert atmosphere) in detail .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
